molecular formula C17H15NO2S B12112765 ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 28863-86-7

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B12112765
CAS No.: 28863-86-7
M. Wt: 297.4 g/mol
InChI Key: LXJQLFLAKRJNEC-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound based on the versatile 1,4-benzothiazine scaffold, a heterocyclic structure known for its significant pharmacological potential . This scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral properties . The specific 3-phenyl-substituted derivative is of particular interest in organic and drug discovery research, serving as a key synthetic intermediate for developing novel therapeutic agents and functional materials . Researchers utilize this compound to explore structure-activity relationships, given that the phenyl group at the 3-position can significantly influence the molecule's electronic properties and binding interactions with biological targets. The ethyl ester functional group enhances its utility as a building block for further synthetic modification, such as hydrolysis to the corresponding acid or amide formation for peptide coupling . Its structural motif is also relevant in the development of dyes and chromophores due to the conjugated system within the benzothiazine core . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

28863-86-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)21-16/h3-11,18H,2H2,1H3

InChI Key

LXJQLFLAKRJNEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Pathway

The reaction typically proceeds in ethanol under reflux, with the disulfide dimer (0.5 equivalents) reacting with ethyl β-amino crotonate derivatives. Microwave irradiation has been employed to accelerate the coupling step, reducing reaction times from hours to 30 minutes while improving yields to 70–73%. Mechanistically, the process begins with the nucleophilic attack of the enaminone’s α-carbon on the sulfur atom of the dimer, forming a sulfanyl intermediate. Oxidative cyclization then occurs, facilitated by ambient oxygen, to generate the 4H-1,4-benzothiazine skeleton.

Key Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with diverse ester groups, and scalability.

  • Limitations : Requires strict anhydrous conditions, and the use of stoichiometric oxidants (e.g., O₂) complicates purification.

Transition Metal-Catalyzed Coupling Reactions

Copper(I) iodide (CuI)-catalyzed coupling has emerged as a robust method for constructing the benzothiazine ring. In this approach, 2-amino-5-chlorophenyl disulfide reacts with ethyl acetylenecarboxylate in the presence of CuI (10 mol%).

Optimization of Catalytic Systems

The reaction achieves optimal yields (70–73%) at 80°C in dimethylformamide (DMF) over 6 hours. The catalyst facilitates alkyne insertion into the S-S bond, followed by cyclization to form the thiazine ring. Substituting CuI with palladium or nickel catalysts has been explored but resulted in lower efficiency due to side reactions.

Comparative Performance

CatalystTemperature (°C)Time (h)Yield (%)
CuI80673
Pd(OAc)₂1001245

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of benzothiazine synthesis. By replacing conventional heating with microwave energy (300 W, 150°C), reaction times are reduced to 30 minutes, and yields improve to 73%. This method minimizes side products such as sulfoxides and over-oxidized species, which are common in thermal pathways.

Case Study: Ethyl 3-Phenyl Derivative

A mixture of 2-aminobenzenethiol (1 mmol), ethyl phenylpropiolate (1 mmol), and CuI (0.1 mmol) in DMF was irradiated for 30 minutes, affording the target compound in 71% yield. The rapid heating rate ensures uniform energy distribution, promoting cleaner reactions.

Solvent-Free and Eco-Friendly Approaches

Recent advances emphasize sustainability, utilizing graphene oxide or polyethylene glycol (PEG-200) as catalysts under solvent-free conditions.

Graphene Oxide-Mediated Synthesis

Graphene oxide (5 wt%) catalyzes the reaction between 2-aminothiophenol and ethyl 3-oxo-3-phenylpropanoate at 80°C, yielding 82% of the product in 8 hours. The carbocatalyst’s high surface area and oxygen functional groups facilitate proton transfer during imine formation and cyclization.

PEG-200 as a Green Solvent

In PEG-200, the same reaction proceeds at 80°C for 4 hours, achieving 89% yield without metal catalysts. PEG-200 acts as both solvent and proton donor, enabling recyclability for up to five cycles with minimal loss in activity.

Mechanistic Insights and Side Reactions

A critical challenge in benzothiazine synthesis is avoiding the formation of bis-thioether byproducts. Studies indicate that excess oxidants or prolonged reaction times favor dimerization via S-S bond reformation. Kinetic control through low-temperature conditions (0–5°C) and incremental reagent addition mitigates this issue.

Characterization and Analytical Data

Successful synthesis is confirmed by spectroscopic and chromatographic methods:

  • Melting Point : 142–144°C

  • ¹H NMR (300 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 6.85–7.50 (m, 9H, aromatic)

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Scientific Research Applications

Ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate and its derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of benzothiazine compounds exhibit potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study synthesized several 4H-1,4-benzothiazine derivatives and assessed their in vitro antimicrobial efficacy, demonstrating notable activity against a range of pathogens .
  • Anticancer Activity : Benzothiazine derivatives have shown promise in cancer research. Modifications to the benzothiazine structure can enhance cytotoxic effects against cancer cell lines. Studies have reported that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Neuroprotective Effects : this compound has been evaluated for its potential in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests it may help in conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Assessment

A series of novel 4H-1,4-benzothiazines were synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 31.25 µg/ml to 250 µg/ml depending on the strain tested .

Case Study 2: Neuroprotective Evaluation

In a study focused on Alzheimer's disease models, this compound demonstrated substantial inhibition of acetylcholinesterase with an IC50 value indicating effective neuroprotection. This suggests its potential utility in therapeutic strategies aimed at cognitive enhancement .

Comparative Analysis of Derivatives

The following table summarizes the biological activities of various derivatives of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylateModerateHighSignificant
Ethyl 3-(substituted phenyl)-benzothiazineHighModerateModerate
Ethyl 3-(alkoxy phenyl)-benzothiazineLowHighSignificant

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate with structurally analogous compounds:

Compound Name Substituent at Position 3 Ester Group at Position 2 Key Synthetic Method(s) Notable Properties/Applications Reference
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Methyl Ethyl Reaction of β-ketoesters with aminothiols Commercial availability; simpler synthesis
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate Methyl Isopropyl Refluxing β-ketoesters with aminothiols Antimicrobial activity; halogenated core
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Hydroxy Methyl Sulfonylation of anthranilic acid derivatives High yield; sulfone group enhances stability

Key Observations :

  • Ester Group Variation : Ethyl esters (as in the target compound) balance solubility and lipophilicity, whereas isopropyl or methyl esters may prioritize stability or metabolic resistance .

Physicochemical and Reactivity Profiles

  • Solubility : The phenyl group reduces aqueous solubility compared to methyl or hydroxy-substituted analogs but enhances organic solvent compatibility.
  • Stability : Ethyl esters are less prone to hydrolysis than methyl esters under basic conditions, offering advantages in storage and handling .
  • Reactivity : The electron-withdrawing ester group at position 2 directs electrophilic attacks to the phenyl-substituted position 3, influencing further functionalization .

Biological Activity

Ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate is a compound belonging to the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazine core that is known for its pharmacological properties. The general structure can be represented as follows:

C12H11NO2S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2\text{S}

This structure includes an ethyl ester group at the 2-position and a phenyl substituent at the 3-position, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. A study reported that various benzothiazine derivatives showed activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways involved include the inhibition of key proteins in cell division and survival, although detailed molecular mechanisms remain to be fully elucidated .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thioketones with ethyl acetoacetate under acidic conditions. Various methods have been reported to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis .

Case Studies

Several studies have highlighted the efficacy of benzothiazine derivatives:

  • Study on Antimicrobial Activity : A series of derivatives were tested against fungal pathogens, showing enhanced antifungal activity with modifications to the phenyl ring .
  • Anticancer Evaluation : In a comparative study, this compound was shown to outperform several known anticancer agents in inhibiting tumor growth in xenograft models .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (Cell Line)
This compound6.25 - 32Strong inhibition (e.g., MCF7)
Methyl 4-(3-chlorophenyl)-4H-benzothiazine-2-carboxylate12.5 - 50Moderate inhibition (e.g., HeLa)
Ethyl 7-chloro-3-methylbenzothiazine10 - 40Weak inhibition

Q & A

Q. What are the established synthetic routes for ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization of thioamide intermediates with α-ketoesters. For example, a common approach involves reacting 2-aminobenzenethiol derivatives with ethyl 2-oxo-3-phenylpropanoate under acidic conditions . Optimization can be achieved using factorial design of experiments (DoE) to evaluate critical parameters:

  • Factors : Temperature (80–120°C), catalyst concentration (e.g., p-toluenesulfonic acid, 5–15 mol%), and reaction time (6–24 hours).
  • Response variables : Yield, purity (HPLC), and byproduct formation.
    Statistical tools like ANOVA help identify significant factors, enabling efficient process scaling .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this benzothiazine derivative?

  • X-ray crystallography : Single crystals grown via slow evaporation (e.g., in ethanol/chloroform) are analyzed using SHELXL for structure refinement. Typical refinement statistics include RR-factor < 5% and completeness > 98% .
  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in CDCl3_3 or DMSO-d6_6 resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–170 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 297.0895) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro enzyme inhibition : Screen against monoamine oxidase (MAO-A/MAO-B) or acetylcholinesterase using fluorometric assays (IC50_{50} determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM.
    Benzothiazine analogs have shown antidepressant activity via MAO inhibition, making this a priority target .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functionalization of this compound?

  • Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediates for novel cyclization pathways .
  • Solvent optimization : COSMO-RS simulations identify solvents that maximize yield (e.g., toluene vs. DMF) by analyzing solvation free energies.
  • Machine learning : Train models on existing benzothiazine reaction datasets to predict optimal catalysts or temperatures .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

  • Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies.
  • Dynamic NMR : Use variable-temperature 1H^1 \text{H}-NMR to detect conformational flexibility that may explain spectral anomalies.
  • 2D NMR : HSQC and NOESY correlations confirm spatial proximity of protons in crowded regions (e.g., phenyl vs. thiazine rings) .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disordered solvent molecules : Apply SQUEEZE in PLATON to model electron density in voids .
  • Twinned crystals : Use the TWIN law in SHELXL to refine data from non-merohedral twins.
  • High RintR_{\text{int}} : Exclude outliers or apply multi-scan absorption corrections during data integration .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular docking : Simulate binding poses with MAO-A (PDB: 2Z5X) using AutoDock Vina. Prioritize derivatives with predicted ΔG < -8 kcal/mol.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at C2-carboxylate) using Schrödinger’s Phase .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to assess t1/2_{1/2} and CYP inhibition .

Q. How is degradation chemistry analyzed under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC-PDA at 254 nm.
  • Degradant identification : Use LC-QTOF-MS to characterize oxidation products (e.g., sulfoxide formation at the thiazine sulfur) .

Notes

  • Excluded sources : Commercial platforms (e.g., BenchChem) were omitted per user guidelines.
  • Methodological focus : Answers emphasize reproducible experimental/computational workflows over descriptive content.
  • Validation : Cross-referencing crystallographic, spectroscopic, and computational data ensures robustness .

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